molecular formula C15H19N3O2S B3017249 (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2-morpholin-4-ylethyl)prop-2-enamide CAS No. 312938-71-9

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2-morpholin-4-ylethyl)prop-2-enamide

Cat. No. B3017249
CAS RN: 312938-71-9
M. Wt: 305.4
InChI Key: CLPQIRPPGLXNOE-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2-morpholin-4-ylethyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in scientific research, especially in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2-morpholin-4-ylethyl)prop-2-enamide involves the inhibition of tyrosine kinases. This compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to target proteins. This inhibition leads to the disruption of cellular signaling pathways, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of cellular processes such as cell growth, proliferation, and differentiation. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, making it a potential drug candidate for the treatment of cancer. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential drug candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2-morpholin-4-ylethyl)prop-2-enamide in lab experiments include its high yield synthesis method, potent inhibitory activity against tyrosine kinases, and potential applications in various fields of scientific research. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in vivo experiments. Additionally, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2-morpholin-4-ylethyl)prop-2-enamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in other fields of scientific research, such as materials science and catalysis. Additionally, further research is needed to investigate its potential toxicity and off-target effects in vivo experiments. Finally, the development of more potent and selective inhibitors of tyrosine kinases based on the structure of this compound may lead to the development of more effective drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2-morpholin-4-ylethyl)prop-2-enamide involves the reaction of 2-amino-3-cyano-4-(3-methylthiophen-2-yl)but-3-enoic acid with morpholine in the presence of a suitable solvent and catalyst. The reaction proceeds under reflux conditions, and the product is obtained after purification through column chromatography. The yield of the product is typically high, making it an efficient synthesis method for this compound.

Scientific Research Applications

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2-morpholin-4-ylethyl)prop-2-enamide has several potential applications in scientific research. One of the most significant applications of this compound is in the field of biochemistry and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, which are involved in the regulation of cellular processes such as cell growth and differentiation. This property makes it a potential drug candidate for the treatment of various diseases, including cancer.

properties

IUPAC Name

(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2-morpholin-4-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-12-2-9-21-14(12)10-13(11-16)15(19)17-3-4-18-5-7-20-8-6-18/h2,9-10H,3-8H2,1H3,(H,17,19)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPQIRPPGLXNOE-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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